molecular formula C15H19N3O4S B2357274 methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate CAS No. 2034237-82-4

methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2357274
CAS No.: 2034237-82-4
M. Wt: 337.39
InChI Key: ILHHPRJXUOBWIW-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.48 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by esterification with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or esters.

Scientific Research Applications

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(N-(2-(1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
  • Methyl 4-(N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)sulfamoyl)benzoate

Uniqueness

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is unique due to the presence of the 1,5-dimethyl-1H-pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHPRJXUOBWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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